molecular formula C14H13BrN2O4 B2691448 5-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 477889-06-8

5-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B2691448
CAS No.: 477889-06-8
M. Wt: 353.172
InChI Key: LXQRLJQKQYQDKS-UHFFFAOYSA-N
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Description

The compound 5-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a synthetic organic molecule that belongs to the class of pyrimidinetriones This compound features a bromophenyl group attached to a pyrimidine ring, which is further substituted with oxoethyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione: can undergo various chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The oxoethyl group can be involved in oxidation-reduction reactions.

    Condensation Reactions: The pyrimidinetrione core can participate in further condensation reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromophenyl group can yield various substituted phenyl derivatives.

Scientific Research Applications

5-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione: has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzyme inhibition or receptor modulation.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism by which 5-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione exerts its effects depends on its specific application:

    Enzyme Inhibition: The compound may act as a competitive inhibitor, binding to the active site of an enzyme and preventing substrate access.

    Receptor Modulation: It may interact with specific receptors on cell surfaces, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione: is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromophenyl group provides a site for further functionalization, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

5-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O4/c1-16-12(19)10(13(20)17(2)14(16)21)7-11(18)8-3-5-9(15)6-4-8/h3-6,10H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXQRLJQKQYQDKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(C(=O)N(C1=O)C)CC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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